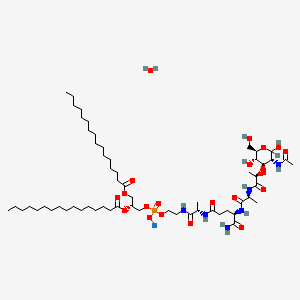
Calcium diperoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium diperoxide is a member of calcium oxides.
Applications De Recherche Scientifique
Environmental and Organic Synthesis Applications
- Generator of Singlet Oxygen for Organic Synthesis : Calcium peroxide diperoxohydrate (CaO₂·2H₂O₂) is an environmentally friendly generator of singlet oxygen, useful in organic synthesis. It operates as an alternative to the regular photochemical method, producing singlet oxygen in various solvents and can be easily recovered and regenerated. Its application includes the oxidation of organic substrates in methanol or THF through various cycloaddition and ene reactions, with high conversion and selectivity (Pierlot et al., 2002).
Dental Applications
- Endodontics and Dental Traumatology : Although not directly citing calcium diperoxide, research on calcium hydroxide, a related compound, shows its extensive use in endodontics and dental traumatology. It serves in treatments like intracanal medicaments, pulp-capping, root canal sealing, and in dealing with root perforations, fractures, and resorption. Its antibacterial and antifungal activities, effect on dental tissues, and high pH properties are significant for these applications (Mohammadi & Dummer, 2011).
Bone Tissue Engineering
- Mineralization in Osteoblasts : Again, while specifically focusing on calcium hydroxide, this research provides insights that may be relevant to this compound. Calcium hydroxide has been shown to induce mineralization in osteoblasts, which is crucial for bone tissue engineering. The dissociation of calcium and hydroxyl ions plays a key role in this process (Narita et al., 2010).
Chemical and Material Science
- Chemical Reactivity and Material Synthesis : Studies on calcium hydride and calcium oxide, related to this compound, demonstrate their reactivity and potential in material science. These compounds interact with various substrates, leading to the formation of calcium alkoxide, amide complexes, and the reduction of certain bonds, indicating potential applications in chemical synthesis and material science (Spielmann & Harder, 2007).
Catalysis
- Catalytic Performance : Calcium oxide's surface hydration, closely related to this compound, has been studied for its catalytic applications. The hydration of calcium oxide surfaces significantly influences its catalytic performance in applications like CO₂ sequestration and biodiesel production (Manzano et al., 2012).
Heritage Conservation
- Conservation of Cultural Heritage : Calcium hydroxide, akin to this compound, has been utilized in heritage conservation. Nanoparticles of calcium hydroxide, produced using cellulose nanofibers, efficiently convert to calcite upon exposure to atmospheric carbon dioxide, making them suitable for heritage conservation applications (El Bakkari et al., 2019).
Propriétés
Numéro CAS |
12133-35-6 |
|---|---|
Formule moléculaire |
CaO4-2 |
Poids moléculaire |
104.08 g/mol |
Nom IUPAC |
calcium;diperoxide |
InChI |
InChI=1S/Ca.2O2/c;2*1-2/q+2;2*-2 |
Clé InChI |
LPWVFICISAHLNX-UHFFFAOYSA-N |
SMILES |
[O-][O-].[O-][O-].[Ca+2] |
SMILES canonique |
[O-][O-].[O-][O-].[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(1R,2S,12Z,14S,15R,17S)-2-ethyl-3,16-dioxatricyclo[12.4.0.015,17]octadec-12-en-4-one](/img/structure/B1260550.png)



![(2S,3R,4R,5S)-2-[(3S,8S,9S,10R,13S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-5,6-dimethylheptane-3,4-diol](/img/structure/B1260559.png)


![sodium;(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-3-[2-hydroxyethyl(methyl)carbamothioyl]sulfanyl-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B1260564.png)